

A Comprehensive Technical Guide to 3,3,3-Trifluoroalanine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,3,3-Trifluoroalanine**

Cat. No.: **B031342**

[Get Quote](#)

CAS Number: 17463-43-3

This technical guide provides an in-depth overview of **3,3,3-Trifluoroalanine**, a critical fluorinated amino acid for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and visualizes key biological pathways and experimental workflows.

Physicochemical and Spectroscopic Data

3,3,3-Trifluoroalanine, in its racemic form (DL-), is a white crystalline powder.^{[1][2]} Its key physicochemical and spectroscopic properties are summarized below for easy reference.

Property	Value	Reference
Chemical Identifiers		
CAS Number	17463-43-3	[1] [3]
Molecular Formula	C3H4F3NO2	[4]
Molecular Weight	143.06 g/mol	[1]
InChI	1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9)	[1]
InChIKey	HMJQKIDUCWWIBW-UHFFFAOYSA-N	[1]
Canonical SMILES	C(C(=O)O)(C(F)(F)F)N	[3]
Physical Properties		
Melting Point	231-234 °C (decomposes)	[1] [2]
Appearance	White powder	[2]
Storage Temperature	2-8°C	[1] [2]
Spectroscopic Data (for (R)-enantiomer in D2O)		
1H-NMR (D2O)	δ 4.32 (1H, q, J = 9.0 Hz)	[5]
13C-NMR (D2O)	δ 164.69, 122.11 (q, J = 280 Hz), 54.89 (q, J = 30 Hz)	[5]
19F-NMR (D2O)	δ -69.1 (d, J = 9.0 Hz)	[5]

Core Applications in Research and Drug Development

The unique properties imparted by the trifluoromethyl group make **3,3,3-trifluoroalanine** a valuable building block in pharmaceutical and biochemical research. The strong carbon-fluorine

bonds enhance metabolic stability, and the group's electron-withdrawing nature can modify the binding affinity of molecules to their biological targets.

Key applications include:

- Enzyme Inhibition: It serves as a suicide substrate for pyridoxal-5'-phosphate (PLP)-dependent enzymes, most notably alanine racemase, which is essential for bacterial cell wall synthesis.^{[6][7]} This makes it a target for the development of novel antimicrobial agents.
- Peptide and Protein Synthesis: Incorporation of **3,3,3-trifluoroalanine** into peptides can alter their conformation and biological activity, offering a strategy for creating peptidomimetics with enhanced properties.^[5]
- PET Imaging: The radiolabeled form, [18F]3,3,3-Trifluoro-d-alanine (d-[18F]-CF₃-ala), is utilized as a tracer in Positron Emission Tomography (PET) for imaging bacterial infections by targeting peptidoglycan synthesis.^{[8][9][10]}

Experimental Protocols

This section provides detailed methodologies for key experiments involving **3,3,3-trifluoroalanine**.

Stereoselective Synthesis of (R)-(+)-3,3,3-Trifluoroalanine

This protocol describes a facile and stereoselective enantiodivergent synthesis of non-racemic **3,3,3-trifluoroalanine**.^[5]

Materials:

- (R)-enantiomer of iminophosphorane
- 9-BBN (9-Borabicyclo[3.3.1]nonane)
- Concentrated HCl
- Diethyl ether

- DOWEX-50W ion-exchange resin
- 7.5% aqueous ammonia

Procedure:

- The synthesis begins with the preparation of the sulfinimine (S)-3, using 1.13 mmol of the (R)-enantiomer of iminophosphorane.
- Following the formation of the sulfinimine, 1.24 mmol of 9-BBN is added, and the reaction mixture is stirred under a nitrogen atmosphere at 0°C for approximately 2 hours.
- The solvent is then evaporated under vacuum.
- The crude product is redissolved in 5 mL of concentrated HCl and stirred overnight at reflux. [\[5\]](#)
- The reaction mixture is diluted with water, and 2 mL of diethyl ether is added. The mixture is then stirred vigorously for 1 hour.
- Purification is achieved by ion-exchange chromatography using DOWEX-50W resin.
- Elution with 7.5% aqueous ammonia yields the free (R)-3,3,3-trifluoroalanine. [\[5\]](#)

Radiosynthesis of d-[18F]-CF3-ala for PET Imaging

This protocol outlines the preparation of the d-[18F]-CF3-ala tracer for bacterial infection imaging. [\[8\]](#)[\[10\]](#)

Materials:

- -CF2Br precursor (a glycine-derived Schiff-base alkylated with CF2Br2)
- K222/K[18F]
- Trifluoroacetic acid (TFA)
- Semi-preparative HPLC

- Chiral semi-preparative HPLC column

Procedure:

- The -CF₂Br precursor is reacted with K222/K[18F] at 60°C for 15 minutes to synthesize the intermediate.
- This intermediate is then purified using semi-preparative HPLC.
- The purified intermediate undergoes deprotection with TFA at 100°C to yield the racemic [18F]-CF₃-alanine product.
- The racemic mixture is injected onto a chiral semi-preparative HPLC column to isolate the d-[18F]-CF₃-ala enantiomer.[\[8\]](#)[\[10\]](#)

In Vitro Bacterial Uptake of d-[18F]-CF₃-ala

This experiment assesses the accumulation of the radiotracer in various bacterial pathogens.

[\[8\]](#)

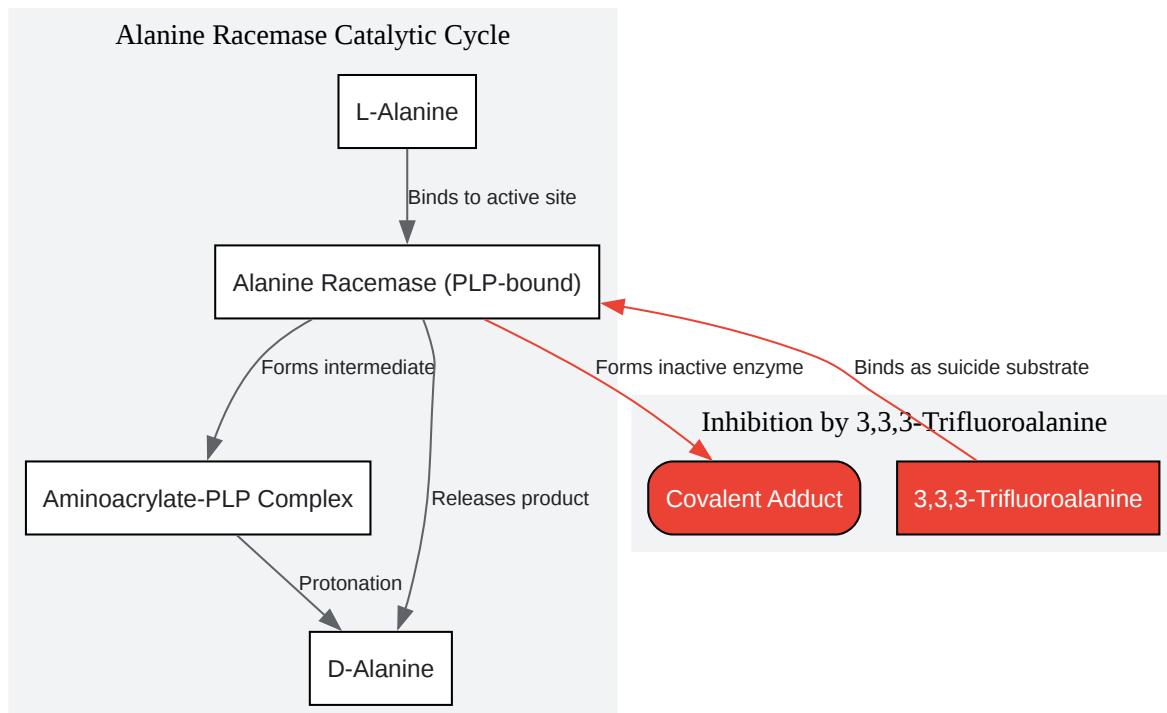
Materials:

- Cultures of Gram-positive and Gram-negative bacteria (e.g., E. coli, Acinetobacter baumannii)
- d-[18F]-CF₃-ala tracer
- Phosphate-buffered saline (PBS)
- Automated gamma-counter

Procedure:

- Bacterial cultures are incubated with the d-[18F]-CF₃-ala tracer.
- After incubation, the bacterial cells are separated from the supernatant.
- The cells are washed with PBS to remove any unincorporated tracer.

- Heat-killed bacterial samples are used as a control.
- The retained radiotracer within the bacterial samples is quantified using an automated gamma-counter.[8]
- For blocking experiments, non-radioactive d-alanine is added along with the radiotracer to demonstrate competitive uptake.[8]


Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes involving **3,3,3-trifluoroalanine**.

[Click to download full resolution via product page](#)

Experimental workflow for the synthesis and application of d-[18F]-CF3-ala.

[Click to download full resolution via product page](#)

Mechanism of alanine racemase inhibition by **3,3,3-trifluoroalanine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,3,3- トリフルオロ-DL-アラニン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3,3,3-Trifluoro-DL-alanine One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 3,3,3-Trifluoroalanine | C3H4F3NO2 | CID 2734920 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Characteristics of beta, beta-difluoroalanine and beta, beta, beta -trifluoroalanine as suicide substrates for Escherichia coli B alanine racemase - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3,3,3-Trifluoroalanine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b031342#cas-number-for-3-3-3-trifluoroalanine\]](https://www.benchchem.com/product/b031342#cas-number-for-3-3-3-trifluoroalanine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com